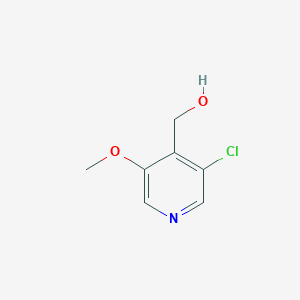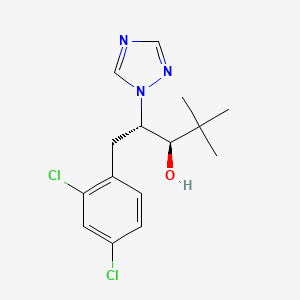
3-(1H-Benzimidazol-2-yl)propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol is a compound that features a benzimidazole ring attached to a propane-1-thiol group Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol typically involves the reaction of benzimidazole derivatives with thiol-containing compounds. One common method is the nucleophilic substitution reaction where a benzimidazole derivative reacts with a thiol reagent under basic conditions. For example, the reaction of 2-chloromethylbenzimidazole with thiourea in ethanol under reflux conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol.
Análisis De Reacciones Químicas
Types of Reactions
3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of benzimidazole derivatives.
Substitution: Formation of thioethers or thioesters.
Aplicaciones Científicas De Investigación
3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol involves its interaction with various molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)ethanethiol
- 4-(1H-benzo[d]imidazol-2-yl)butane-1-thiol
- 2-(1H-benzo[d]imidazol-2-yl)propane-1-amine
Uniqueness
3-(1H-benzo[d]imidazol-2-yl)propane-1-thiol is unique due to the specific positioning of the thiol group on the propane chain, which can influence its reactivity and interactions with biological targets. This unique structure can result in distinct biological activities and applications compared to other similar compounds .
Propiedades
Número CAS |
29982-03-4 |
|---|---|
Fórmula molecular |
C10H12N2S |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
3-(1H-benzimidazol-2-yl)propane-1-thiol |
InChI |
InChI=1S/C10H12N2S/c13-7-3-6-10-11-8-4-1-2-5-9(8)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |
Clave InChI |
SNNLTRLHBHHUPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)




![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)

![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)





